trans-2-Hydrazinocyclohexanol
Overview
Description
Trans-2-Hydrazinocyclohexanol is a chemical compound with the empirical formula C6H14N2O . It has a molecular weight of 130.19 . The compound contains a total of 23 bonds, including 9 non-H bonds, 1 rotatable bond, 1 six-membered ring, 1 N hydrazine, 1 hydroxyl group, and 1 secondary alcohol .
Molecular Structure Analysis
The molecular structure of trans-2-Hydrazinocyclohexanol includes a six-membered cyclohexane ring with a hydrazine (NH2NH2) and a hydroxyl (OH) group attached to it .Physical And Chemical Properties Analysis
Trans-2-Hydrazinocyclohexanol is a solid at room temperature . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Enzymatic Resolution and Chiral Separation
- Trans-2-Hydrazinocyclohexanol has been utilized in studies focusing on the enzymatic resolution of racemic mixtures. Forró et al. (1999) demonstrated the lipase-catalyzed asymmetric acylation of this compound, achieving high enantioselectivity (Forró, Szakonyi, & Fülöp, 1999).
Conformational Studies
- This compound is also significant in conformational studies. Samoshin et al. (2004) explored how the protonation of trans-2-aminocyclohexanols, which are structurally related to trans-2-Hydrazinocyclohexanol, leads to significant conformational changes. These changes are useful in understanding molecular interactions and structures (Samoshin, Chertkov, Gremyachinskiy, Dobretsova, Shestakova, & Vatlina, 2004).
Synthesis of Optically Active Compounds
- In the field of synthetic chemistry, trans-2-Hydrazinocyclohexanol and its derivatives are used as precursors for the synthesis of optically active compounds. Yamashita and Mukaiyama (1985) reported the preparation of optically active trans-2-(arylthio or alkylthio)cyclohexanols through asymmetric ring-opening reactions, highlighting the compound's importance in stereochemistry (Yamashita & Mukaiyama, 1985).
properties
IUPAC Name |
(1R,2R)-2-hydrazinylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-8-5-3-1-2-4-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQGIKLKSPYVME-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10539674 | |
Record name | (1R,2R)-2-Hydrazinylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10539674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Hydrazinocyclohexanol | |
CAS RN |
55275-65-5 | |
Record name | rel-(1R,2R)-2-Hydrazinylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55275-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,2R)-2-Hydrazinylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10539674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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